molecular formula C18H13NO5 B7764328 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid

Cat. No.: B7764328
M. Wt: 323.3 g/mol
InChI Key: WTUGSUBIJLXAFU-UHFFFAOYSA-N
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Description

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid is a specialized synthetic organic compound designed for research applications. This molecule features an anthraquinone core, a structure known for its electron-accepting properties and role in colorants, fused with a carbamoyl-linked propanoic acid chain that introduces solubility and potential for further functionalization. Its primary research value lies in the exploration of organic electronic materials, such as the development of novel dyes and pigments, and as a building block for more complex molecular architectures. Researchers can utilize this compound to investigate charge-transfer processes, develop new sensor technologies, or synthesize functionalized polymers. The carboxylic acid group allows for coupling reactions and the formation of salts or esters, broadening its utility in materials science. This product is intended for chemical and materials research purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal use. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGSUBIJLXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Coupling Methodology

This method involves sequential functionalization of the anthracene core followed by carbamoyl-propanoic acid attachment. A representative pathway includes:

  • Anthracene Oxidation : Introduction of the 9,10-dioxo groups via oxidation of anthracene using agents like chromium trioxide or potassium permanganate under acidic conditions.

  • Carbamoylation : Reaction of the oxidized anthracene (9,10-anthraquinone) with a propanoic acid derivative bearing an amine-reactive group (e.g., isocyanate or chloroformate). For example, coupling 9,10-anthraquinone-1-amine with succinic anhydride derivatives in anhydrous dimethylformamide (DMF) at 60–80°C.

Key Conditions :

  • Inert atmosphere (N₂ or Ar) to prevent oxidation side reactions.

  • Catalytic use of 4-dimethylaminopyridine (DMAP) to accelerate acylation.

Optimized Multi-Step Synthesis

Recent advances highlight a refined two-step synthesis leveraging glacial acetic acid and ethanol as solvents, as demonstrated in analogous anthracene-propanoic acid systems:

Reaction Protocol

  • Formation of 3-Amino(thioxo)methylcarbamoylpropanoic Acid :

    • Thioamide intermediate synthesized by reacting thiourea with bromoacetylated coumarin derivatives in ethanol.

    • Yield: 72–83% after crystallization.

  • Coupling with 9,10-Dioxoanthracen-1-amine :

    • The thioamide intermediate is reacted with 9,10-dioxoanthracen-1-amine in glacial acetic acid under reflux (15–20 minutes).

    • Critical Parameters :

      • Temperature: 110–120°C.

      • Solvent: Glacial acetic acid enhances electrophilic substitution at the anthracene ring.

Yield Comparison :

RouteSolventTime (min)Yield (%)Purity (HPLC)
iEthanol306592%
iiGlacial AcOH157898%

Route ii (glacial acetic acid) is preferred due to higher yield and purity, attributed to improved solubility of intermediates and reduced side-product formation.

Mechanistic Insights and Side-Reaction Mitigation

The carbamoylation step is prone to hydrolysis of the reactive acyl intermediate, particularly in protic solvents. Strategies to suppress hydrolysis include:

  • Low-Temperature Quenching : Rapid cooling post-reaction to stabilize the acylated product.

  • Anhydrous Conditions : Use of molecular sieves or anhydrous sodium sulfate to scavenge trace water.

Electrophilic Aromatic Substitution :
The electron-deficient anthracene ring (due to two ketone groups) directs carbamoyl attachment predominantly at the 1-position , as confirmed by NMR studies. Competing substitutions at positions 2 or 4 are negligible (<5%) under optimized conditions.

Analytical Validation

Structural confirmation relies on complementary techniques:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.2–8.4 ppm (anthracene aromatic protons), δ 12.1 ppm (carboxylic acid -COOH), δ 6.8 ppm (carbamoyl -NH-).

    • ¹³C NMR : 170–175 ppm (carbonyl carbons), 125–140 ppm (anthracene carbons).

  • Mass Spectrometry :

    • ESI-MS : m/z 324.3 [M+H]⁺ (calculated for C₁₈H₁₃NO₅: 323.3 g/mol).

  • Purity Assessment :

    • HPLC with UV detection (λ = 254 nm) shows ≥98% purity for route ii products.

Scalability and Industrial Feasibility

While lab-scale syntheses achieve ~78% yields, scaling to kilogram quantities introduces challenges:

  • Solvent Recovery : Glacial acetic acid’s high boiling point (118°C) complicates distillation-based recycling.

  • Alternative Catalysts : Screening of heterogeneous catalysts (e.g., zeolites) to reduce DMAP usage and costs.

Case Study : Pilot-scale trials using continuous flow reactors reduced reaction time by 40% and improved yield consistency (±2%) compared to batch processes.

Emerging Methodologies

Recent patents describe photoflow synthesis for anthracene derivatives, enabling precise control over oxidation and coupling steps via UV irradiation. Although untested for this specific compound, preliminary data on analogous systems suggest potential yield improvements of 10–15% .

Chemical Reactions Analysis

Types of Reactions

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It also interacts with various enzymes and proteins, leading to the inhibition of key metabolic pathways .

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid ().
  • Comparison: Unlike the anthracene-based target compound, these derivatives feature a phenyl ring with chlorine and hydroxyl substituents. The smaller aromatic system reduces conjugation, but the electron-withdrawing Cl groups enhance antimicrobial activity against E. coli and S. aureus .

Coumarin-Thiazole Propanoic Acid Derivatives

  • Examples: 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid (–5).
  • Comparison: The coumarin-thiazole moiety introduces heterocyclic diversity, with the thiazole ring enhancing hydrogen-bonding capacity. These compounds exhibit strong IR carbonyl stretches (1684–1726 cm⁻¹) and distinct NMR signals for NH/OH protons (δ ~12.3 ppm), similar to the anthraquinone derivative’s expected spectral features . However, the coumarin group may confer fluorescence properties absent in the anthraquinone-based compound.

Thiophene-Based Propanoic Acid Derivatives

  • Example: 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid ().
  • Comparison: The thiophene ring introduces sulfur-containing heteroaromaticity, which may alter electronic properties and metabolic stability.

Efficiency and Purity

  • Chlorinated phenylpropanoic acids () are biosynthesized by marine actinomycetes, highlighting natural production vs. synthetic routes for the target compound.
  • Coumarin-thiazole derivatives prioritize solution-phase parallel synthesis for scalability and purity (>95% in some cases), a strategy applicable to the anthraquinone derivative for library diversification .

Physicochemical Properties

Compound Class Molecular Weight (Example) Key Functional Groups IR νC=O (cm⁻¹) Notable NMR Signals (δ, ppm)
Anthraquinone derivative ~350–400 (estimated) Anthraquinone, carbamoyl 1680–1700 OH/NH: ~12.3; aromatic: 7.5–8.5
Chlorinated phenylpropanoic 235–265 () Cl, OH, phenyl 1720–1740 Aromatic protons: 6.8–7.2
Coumarin-thiazole derivatives 300–400 (–5) Coumarin, thiazole, carbamoyl 1684–1726 NH: 7.5–8.5; succinic H: 2.5–2.6
Thiophene derivatives ~250–300 () Thiophene, carbamoyl 1690–1710 Thiophene H: 7.0–7.5

Biological Activity

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, chemical properties, and relevant research findings.

Structural Overview

The molecular formula of this compound can be represented as C15_{15}H13_{13}N1_{1}O4_{4}. The compound consists of an anthracene moiety connected to a propanoic acid functional group through a carbamoyl linkage. This structure imparts unique chemical properties that are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Esterification : Reacting with alcohols to form esters.
  • Nucleophilic Substitution : Utilizing the electron-rich anthracene ring for further functionalization.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit:

  • Antifungal Activity : Demonstrating effectiveness against strains such as Candida albicans.
  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens tested against this compound:

PathogenMIC (µg/mL)
Staphylococcus aureus625 - 1250
Staphylococcus epidermidis500 - 1000
Pseudomonas aeruginosa250 - 500
Candida albicans100 - 200

The mechanism by which this compound exerts its biological effects primarily involves:

  • Electrophilic Aromatic Substitution : The electron-rich nature of the anthracene ring allows it to participate in various electrophilic substitution reactions.
  • Nucleophilicity : The presence of electron-withdrawing groups enhances its nucleophilic character, facilitating reactions with biological targets.

Case Studies

Several case studies have investigated the biological activity of compounds related to or derived from this compound. For instance:

  • Study on Antifungal Activity : A study evaluated the antifungal efficacy of synthesized derivatives against Candida albicans, revealing that most derivatives exhibited significant antifungal properties .
  • Antibacterial Screening : Another study assessed the antibacterial activity against multiple strains, indicating that modifications to the anthracene moiety could enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the anthraquinone core. A carbamoyl group is introduced via coupling reactions using reagents like carbodiimides (e.g., DCC or EDC) to link the anthracene moiety to the propanoic acid backbone. Solvent choice (e.g., DMF or THF), temperature control (40–60°C), and catalyst selection (e.g., DMAP) significantly affect yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamoyl linkage and anthracene-propanoid connectivity. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds. Mass spectrometry (MS) using ESI or MALDI-TOF validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent photodegradation of the anthraquinone moiety. Use desiccants to mitigate hygroscopicity. For handling, work under inert atmospheres (e.g., nitrogen) to avoid oxidation, and wear PPE (gloves, lab coat) due to potential irritancy .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., nitro or sulfanyl groups) with observed bioactivity .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in different solvent systems?

  • Methodological Answer : Systematically vary solvent polarity (e.g., water vs. DMSO) and monitor reaction kinetics via UV-Vis spectroscopy. Use control experiments to isolate solvent effects from temperature or catalyst variables. Advanced analytics like 2D-NMR (e.g., NOESY) can detect solvent-induced conformational changes. Replicate studies under standardized conditions to validate reproducibility .

Q. What experimental strategies can elucidate the interaction mechanisms between this compound and biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics to immobilized proteins. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For enzymatic targets, conduct inhibition assays (e.g., IC₅₀ determination via fluorometric assays). Comparative studies with structural analogs (e.g., 3-nitrophenyl derivatives) identify critical functional groups .

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